Sodium thioacetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4OS.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBWNXJFTBCLKT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[S-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
507-09-5 (Parent) | |
| Record name | Acetic acid, thio-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034832354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10956307 | |
| Record name | Sodium ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34832-35-4 | |
| Record name | Acetic acid, thio-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034832354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the Thioacetate Moiety in Advanced Organic Synthesis
The thioacetate (B1230152) group is a key functional group in contemporary organic synthesis due to its unique reactivity. It serves as a protected form of a thiol, which can be unmasked under specific conditions. memphis.edugoogle.com This protective strategy is crucial because free thiols are often reactive and can undergo undesirable side reactions. memphis.edu The thioacetate moiety allows for the introduction of a sulfur atom into a molecule in a controlled manner, which can then be converted to the corresponding thiol when needed. memphis.eduevitachem.com
Sodium thioacetate is a primary reagent for introducing the thioacetate moiety. It readily participates in nucleophilic substitution reactions with a variety of electrophiles, most commonly alkyl halides, to form thioacetate esters. evitachem.com This reaction is a cornerstone for the synthesis of a wide range of sulfur-containing organic compounds.
The general reaction is as follows: R-X + CH₃COSNa → R-SCOCH₃ + NaX (where R is an alkyl or other organic group and X is a halide)
These resulting thioacetate esters are stable intermediates that can be isolated and purified before being converted to thiols. rsc.org The deprotection, or deacetylation, of the thioacetate can be achieved under various conditions, including acidic or basic hydrolysis. memphis.edutandfonline.com For instance, treatment with sodium hydroxide (B78521) or hydrochloric acid can efficiently yield the free thiol. memphis.edu
The thioacetate functionality is instrumental in several advanced synthetic applications:
Synthesis of Thiols and Thioesters: The most direct application is the synthesis of thiols and thioesters, which are important intermediates in the production of pharmaceuticals, agrochemicals, and polymers. ontosight.ai
"Click" Chemistry: The thioacetate group can be incorporated into molecules designed for "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. researchgate.net
Nanoparticle Functionalization: In materials science, this compound and its derivatives are used to functionalize the surface of nanoparticles, such as gold nanoparticles. ias.ac.injove.comuh.edu The thioacetate can act as a ligand, binding to the nanoparticle surface, and can be subsequently modified. uh.edu
Historical Trajectories and Modern Relevance of Thioacetate Chemistry
Laboratory-Scale Preparation of this compound
Synthesis via Phosphorus Pentasulfide Routes from Acetic Acid
CH₃COOH + P₂S₅ → CH₃COSH + P₂O₅ (simplified representation) CH₃COSH + NaOH → CH₃COSNa + H₂O
This route offers a significant advantage by circumventing the handling challenges and safety concerns associated with gaseous hydrogen sulfide chembk.comwikipedia.orgvulcanchem.com. However, the thioacetic acid produced via this method may contain impurities, such as residual acetic acid, often necessitating purification steps like vacuum distillation wikipedia.orgvulcanchem.com.
Strategies Involving Polymer-Supported Thioacetate Reagents
The development of polymer-supported reagents has introduced efficient and convenient methods for synthesizing thioacetate esters. In these strategies, thioacetate species are immobilized onto solid supports, commonly polystyrene resins functionalized with reactive groups nih.govresearchgate.net.
The process typically involves:
Resin Functionalization: Chloromethylated polystyrene is reacted with thioacetate anions to anchor the active CH₃COS⁻ groups onto the polymer matrix .
Continuous Flow Reactions: Alkyl halides are passed through a bed containing the polymer-supported this compound. This allows for the formation of thioacetate esters under mild, often non-aqueous conditions at room temperature, leading to high yields and purity researchgate.net.
Advantages of using polymer-supported reagents include simplified product isolation via filtration, the potential for reagent regeneration and reuse, and reduced waste generation nih.govresearchgate.net. Industrial applications have demonstrated high conversion rates, such as 99% in less than 30 minutes residence time, highlighting the efficiency of this approach .
Advanced Synthesis of Thioacetate Esters
Beyond the direct synthesis of this compound, advanced methodologies focus on preparing a variety of thioacetate esters, often utilizing this compound as a key reagent.
Direct Nucleophilic Substitution of Alkyl Halides
A cornerstone of thioacetate ester synthesis involves the direct nucleophilic substitution reaction between alkyl halides (or other substrates with good leaving groups like tosylates) and the highly nucleophilic thioacetate anion.
The general reaction is: R-X + CH₃COSNa → R-SCOCH₃ + NaX where X represents a halide (Cl, Br, I) or another suitable leaving group wikipedia.orgias.ac.in.
This reaction is typically carried out in polar solvents such as ethanol, methanol, acetone, or DMF. Water and aqueous buffer systems can also be employed, aligning with greener chemistry principles ias.ac.inrsc.orgresearchgate.net. Reaction conditions can range from room temperature to reflux, with reaction times varying from a few hours to potentially longer periods, depending on the substrate's reactivity researchgate.netias.ac.in. This method is widely used for the preparation of diverse alkyl and aryl thioacetates, which serve as important intermediates for thiol synthesis and other organosulfur compounds wikipedia.orgmdpi.comencyclopedia.pub.
Catalytic Approaches in Thioesterification (e.g., Phase-Transfer Catalysis)
Catalytic methods, particularly phase-transfer catalysis (PTC), offer enhanced efficiency and milder conditions for thioester synthesis. PTC facilitates reactions between reactants located in immiscible phases (e.g., aqueous and organic) by transferring a reactant, typically the nucleophile, across the phase boundary.
Phase-Transfer Catalysis (PTC): In the synthesis of thioacetates, PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts (e.g., tetrabutylammonium (B224687) chloride), enable the thioacetate anion to migrate from an aqueous phase to an organic phase containing the electrophilic substrate (e.g., alkyl halide or acyl chloride) dokumen.pubtandfonline.comwikipedia.org. This dramatically increases reaction rates and allows for reactions to proceed under milder conditions, often at lower temperatures and with reduced reaction times tandfonline.comwikipedia.org. For instance, reacting thiophenols with acyl chlorides using PTC in a biphasic system (aqueous NaOH/dichloromethane) can yield thioesters in minutes tandfonline.com.
Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium or copper, can also mediate the formation of thioesters. Palladium-catalyzed carbonylation of thioacetates with aryl iodides, for example, yields S-aryl thioesters rsc.org. Copper-catalyzed coupling of aryl halides with thioacetate in water represents another efficient catalytic approach researchgate.net.
Environmentally Conscious Methodologies for Thioacetate Synthesis
The principles of green chemistry have driven the development of more sustainable synthetic routes for thioacetates.
Aqueous Media: The use of water as a solvent for nucleophilic substitution reactions involving the thioacetate anion has been successfully demonstrated. These methods often employ mild bases, such as potassium carbonate, and operate under controlled pH conditions, achieving excellent yields and purity rsc.orgresearchgate.net.
Solvent-Free and Heterogeneous Systems: Approaches utilizing solvent-free conditions or heterogeneous catalysis are also being explored for their industrial applicability and reduced environmental footprint researchgate.net.
Catalytic Efficiency: The integration of catalysts, including transition metals or phase-transfer catalysts, not only enhances reaction efficiency but can also contribute to greener processes by enabling milder conditions and reducing waste tandfonline.comwikipedia.orgresearchgate.net.
Process Intensification: Techniques like one-pot syntheses, which combine multiple reaction steps without intermediate isolation, and the use of regenerable polymer-supported reagents further align with sustainable chemical manufacturing practices nih.govresearchgate.netresearchgate.net.
Data Tables
Table 1: Comparison of Synthesis Routes for Thioacetic Acid and this compound
| Method | Key Reagents | Typical Conditions | Advantages | Considerations |
| Phosphorus Pentasulfide Route | Acetic Acid, Phosphorus Pentasulfide (P₂S₅), NaOH | Reflux, then neutralization | Avoids gaseous H₂S; safer handling. | Thioacetic acid may require purification (e.g., distillation). |
| Acetic Anhydride (B1165640) & H₂S Route | Acetic Anhydride, H₂S, NaOH | 0-5°C (H₂S addition), then neutralization | Historically prevalent, can achieve good yields (75-85%). | Requires careful handling of gaseous H₂S; necessitates robust ventilation. |
| Polymer-Supported Synthesis | Alkyl Halides, Polymer-supported NaSAc | Room temperature, non-aqueous, flow reactor | Easy separation, reagent reusability, high efficiency (e.g., 99% conv.). | Initial setup of polymer support; specific resin required. |
| Nucleophilic Substitution (General) | Alkyl Halides/Toslates, NaSAc/KSAc | Various solvents (EtOH, H₂O, DMF); RT to reflux | Versatile, high yields, direct formation of thioacetate esters. | Reaction time can vary (3-96h); depends on substrate and conditions. |
| Phase-Transfer Catalysis (PTC) | Thiophenols/Alkyl Halides, Acyl Chlorides, PTC | Biphasic system (aq. NaOH/organic solvent), PTC catalyst | Fast reactions (minutes), mild conditions, potential for water use. | Requires appropriate PTC selection; biphasic system management. |
| Green Chemistry Approaches (Aqueous) | Alkyl Halides, NaSAc/KSAc, Mild Base (K₂CO₃) | Water as solvent, pH control | Environmentally friendly, uses water as solvent, mild conditions. | Optimization for specific substrates may be needed. |
Table 2: Nucleophilic Substitution Reactions Using this compound
| Substrate Type | Leaving Group | Solvent(s) | Catalyst (if any) | Typical Yield (%) | Reaction Time | Reference(s) |
| Alkyl Halides (R-X) | Halide (X) | EtOH, MeOH, Acetone, DMF, H₂O | None | High | 3-96 h | ias.ac.in |
| Alkyl Tosylates (R-OTs) | Tosylate | Various | None | Good | Varies | mdpi.comencyclopedia.pub |
| Aryl Halides (Ar-X) | Halide (X) | Water, Organic Solvents | Pd, Cu | Good to Excellent | Varies | rsc.orgresearchgate.netacs.org |
| Alkyl Halides | Halide (X) | Nonaqueous (with polymer-supported reagent) | Polymer Support | High | Short | researchgate.net |
| Alkyl Halides | Halide (X) | Biphasic (e.g., CH₂Cl₂/aq. NaOH) | PTC (e.g., Bu₄NCl) | High | Minutes | tandfonline.com |
Table 3: Catalytic Approaches for Thioester Synthesis Utilizing Thioacetate
| Reaction Type | Catalyst System | Substrates | Solvent(s) | Key Outcome/Advantage |
| Nucleophilic Substitution (PTC) | Tetrabutylammonium chloride (Bu₄NCl) | Thiophenols, Acyl Chlorides | Biphasic (aq. NaOH/CH₂Cl₂) | Fast (5 min), mild temp (0°C), high yield. |
| Palladium-Catalyzed Carbonylation | Palladium catalyst | Thioacetates, Aryl Iodides | Various | Synthesis of S-aryl thioesters, good functional group tolerance. |
| Copper-Catalyzed Coupling | Copper catalyst | Aryl Halides, Thioacetate | Water | High yields (up to 95%), environmentally friendly. |
| Polymer-Supported Reagent Synthesis | Polymer-supported NaSAc | Alkyl Halides | Non-aqueous | Mild conditions, easy work-up, regenerable reagent. |
| Nucleophilic Substitution (Aqueous) | Mild base (e.g., K₂CO₃) | Alkyl Halides/Mesylates, Thioacetate | Water | Green solvent, efficient, acceptable purity. |
Compound List:
this compound (CH₃COSNa)
Thioacetic acid (CH₃COSH)
Acetic acid (CH₃COOH)
Acetic anhydride ((CH₃CO)₂O)
Hydrogen sulfide (H₂S)
Phosphorus pentasulfide (P₂S₅)
Sodium hydroxide (NaOH)
Alkyl halides (R-X)
Alkyl tosylates (R-OTs)
Aryl halides (Ar-X)
Aryl triflates (Ar-OTf)
Thioacetate esters (R-SCOCH₃)
Alkyl thiols (R-SH)
Potassium thioacetate (CH₃COSK)
Polystyrene-supported this compound
Chloromethylated polystyrene
Thiophenols (Ar-SH)
Acyl chlorides (R-COCl)
Potassium carbonate (K₂CO₃)
Tetrabutylammonium chloride (Bu₄NCl)
Palladium catalysts
Copper catalysts
Carbon monoxide (CO)
Reactivity Profiles and Mechanistic Investigations of the Thioacetate Anion
Fundamental Nucleophilicity of the Thioacetate (B1230152) Anion
The reactivity of sodium thioacetate is primarily governed by the conjugate base, the thioacetate anion (CH₃COS⁻). wikipedia.org Thioacetic acid possesses a pKa of approximately 3.4, rendering it about 15 times more acidic than acetic acid and fully ionized in neutral water. wikipedia.org This acidity gives rise to the thioacetate anion, a potent nucleophile widely employed in synthesis. frontiersin.org
The thioacetate ion is an ambident nucleophile, with electron density distributed across both the sulfur and oxygen atoms, as depicted by its resonance structures. study.com However, in nucleophilic substitution reactions, alkylation occurs almost exclusively on the sulfur atom. study.com This selectivity is explained by the Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom is larger and more polarizable than the oxygen atom, making it a "soft" nucleophilic center that preferentially reacts with soft electrophiles like the carbon atom of an alkyl halide. frontiersin.orgstudy.com The high nucleophilicity of the thiolate anion is a key factor that drives many of its reactions to completion, often under ambient conditions. nih.govacs.org
Role as a Stoichiometric Sulfur Source in Organic Transformations
This compound serves as a primary reagent for the controlled introduction of a sulfur atom into organic molecules. Its most fundamental application is in the synthesis of thioacetate esters via nucleophilic substitution reactions with electrophiles, most commonly alkyl halides and tosylates. wikipedia.orgwikipedia.org This SN2 reaction is a cornerstone for the preparation of a vast array of sulfur-containing compounds.
The general transformation is as follows: R-X + CH₃COSNa → R-SCOCH₃ + NaX (where X = Cl, Br, I, OTs, etc.)
The thioacetate moiety functions as a protecting group for the thiol functionality. This strategy is crucial because free thiols (mercaptans) are prone to oxidation, which can lead to the formation of disulfide byproducts, and may participate in other unwanted side reactions. google.comsigmaaldrich.com By introducing sulfur in its protected thioacetate form, chemists can carry out other transformations on the molecule before liberating the reactive thiol group at a later stage.
Table 1: Synthesis of Thioacetate Esters via Nucleophilic Substitution This interactive table provides examples of the use of thioacetate salts as a sulfur source.
| Electrophile | Thioacetate Source | Solvent | Product |
|---|---|---|---|
| Alkyl Halide (R-Br) | Potassium Thioacetate | Ethanol | Alkyl Thioacetate (R-SAc) |
| Alkyl Tosylate (R-OTs) | This compound | DMF | Alkyl Thioacetate (R-SAc) |
| Pent-4-en-1-yl methanesulfonate | Potassium Thioacetate | N/A | Pent-4-en-1-yl thioacetate |
Hydrolytic Pathways for Thioacetate Ester Cleavage to Thiols
The deprotection, or deacetylation, of a thioacetate ester to unveil the free thiol is a critical step in many synthetic sequences. google.com A variety of methods have been developed to achieve this transformation, ranging from classical hydrolysis to more specialized metal-assisted and chemoselective strategies. google.com
Hydrolysis under basic conditions is the most common method for cleaving thioacetate esters. nih.gov A range of bases can be employed, including strong alkalis like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), as well as milder bases such as sodium methoxide, potassium carbonate, and ammonium (B1175870) hydroxide. google.comsigmaaldrich.comnih.govsigmaaldrich.com The reaction is typically performed in a protic solvent like ethanol or methanol, often with the addition of water. sigmaaldrich.comsigmaaldrich.commemphis.edu For example, refluxing a thioacetate in an ethanol/water solution of NaOH effectively yields the corresponding thiol. sigmaaldrich.comsigmaaldrich.com
The rate of thioester hydrolysis is highly dependent on pH, with base-mediated pathways dominating in alkaline conditions. harvard.edu While effective, strong bases can be incompatible with sensitive functional groups elsewhere in the molecule and may promote side reactions such as disulfide formation. google.comtandfonline.com Other reagents like pyrrolidine and hydrazine have also been utilized for this purpose. researchgate.netresearchgate.net
Table 2: Comparison of Selected Deacetylation Methods This interactive table compares yields for different hydrolyzing agents on various thioacetate substrates. Data sourced from Scruggs, 2011. memphis.edu
| Hydrolyzing Agent | Substrate: 4-Methoxybenzyl Thioacetate | Substrate: 4-Fluorobenzyl Thioacetate | Substrate: 4-Bromobenzyl Thioacetate |
|---|---|---|---|
| NaOH | 63% | 71% | 58% |
| HCl | 66% | 75% | 61% |
| Hydroxylamine | 24% | 31% | 23% |
To overcome the limitations of harsh basic or acidic conditions, several metal-assisted deprotection methods have been developed. These strategies often offer milder reaction conditions and improved selectivity. researchgate.netresearchgate.net
Notable examples include:
Dysprosium (III) Triflate (Dy(OTf)₃): This Lewis acid serves as an efficient and recyclable catalyst for S-deacetylation under mild heating, yielding free thiols without disulfide byproducts. researchgate.net
Palladium Catalysis: Palladium-catalyzed methanolysis using a borohydride exchange resin has been reported as a mild method for cleaving thioacetates. researchgate.netias.ac.in
Other Metal Reagents: Systems such as titanium(IV) chloride in combination with zinc (TiCl₄/Zn) and reagents like phenylmercury acetate have also been used for the deprotection of thioesters. nih.govresearchgate.net
In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while leaving others intact is paramount. Several methods have been established for the chemo- and regioselective cleavage of thioacetate esters. google.comresearchgate.nettaylorfrancis.com
A key challenge is the selective deprotection of a thioacetate in the presence of a structurally similar oxygen-based acetate ester. This has been achieved using specific reagents that preferentially react with the "softer" sulfur center of the thioester. google.comresearchgate.net
Table 3: Reagents for Chemoselective S-Deacetylation This interactive table highlights reagents that can selectively cleave thioacetates in the presence of other functional groups, particularly acetates.
| Reagent | Conditions | Selectivity Observed |
|---|---|---|
| Sodium Thiomethoxide | Room temperature | Thioacetate cleaved in the presence of acetate. google.comresearchgate.net |
| Tetrabutylammonium (B224687) Cyanide (TBACN) (catalytic) | Protic solvent | Chemoselectively deprotects thioacetate over unhindered acetate. google.com |
| Hydrazinium Acetate | DMF, room temperature | Enables selective S-deacetylation. taylorfrancis.com |
| Dy(OTf)₃ / NaHCO₃ | N/A | Combination allows for selective S-deacetylation. researchgate.net |
| Acetyl Chloride / Methanol | Room temperature | Mild acidic conditions that can reduce disulfide formation compared to alkaline hydrolysis. tandfonline.com |
Radical-Mediated Reaction Pathways Involving Thioacetate
Beyond its nucleophilic character, the thioacetate moiety, primarily through its parent thioacetic acid, can engage in radical-mediated reactions. The bond dissociation energy of the S-H bond in thioacetic acid is comparable to that of alkanethiols, allowing for facile homolytic cleavage to generate a thiyl radical (CH₃COS•). This radical generation can be initiated by UV or visible light, or by using thermal radical initiators. nih.gov
These thioacid-derived thiyl radicals are versatile intermediates for a range of organic transformations. A prominent example is the acyl thiol-ene reaction , where the thiyl radical adds to an alkene. This addition typically proceeds with anti-Markovnikov selectivity, leading to the formation of a more stable carbon-centered radical intermediate, which then propagates the radical chain to furnish a thioester product. This methodology has been applied to complex transformations such as the radical-mediated cyclization of 1,6-dienes. nih.gov
A potential competing pathway in these radical reactions is dethiocarboxylation, where the thiyl radical eliminates carbonyl sulfide (B99878) (COS) to generate a carbon-centered radical. The interplay between these pathways can be controlled by reaction conditions and substrate structure, highlighting the synthetic utility of thioacetate-derived radicals. nih.gov
Generation and Reactivity of Thioacid Thiyl Radicals
Thioacid thiyl radicals (RCOS•) are highly reactive intermediates that can be generated from this compound under remarkably mild conditions. These conditions often involve photochemical, thermal, or even atmospheric oxygen-mediated processes, allowing for a broad operational pH range. The facile generation of these radicals is attributed to the relatively weak S-H bond in the parent thioacid (thioacetic acid), which has a bond dissociation energy (BDE) comparable to that of alkanethiols, approximately 87 kcal/mol.
Several methods have been developed for the generation of thioacid thiyl radicals from thioacetate:
Photochemical Initiation: Direct irradiation with UV or visible light can induce homolytic cleavage of the S-H bond in the corresponding thioacid, which is in equilibrium with the thioacetate salt.
Thermal Initiation: The use of radical initiators, such as azobisisobutyronitrile (AIBN), can lead to the formation of thioacid thiyl radicals through hydrogen atom abstraction from the thioacid.
Single Electron Transfer (SET): In the presence of a suitable photocatalyst, such as cadmium sulfide (CdS) nanoparticles, visible light irradiation can facilitate a single electron transfer from the thioacetate anion to the catalyst, generating the thioacid thiyl radical.
Once generated, thioacid thiyl radicals exhibit a diverse range of reactivity, making them valuable intermediates in organic synthesis. A primary reaction pathway is the dimerization of two thiyl radicals to form a diacyl disulfide intermediate. This intermediate is highly electrophilic and susceptible to nucleophilic attack, which is a key step in the formation of amides and thioesters.
Another significant reaction of thioacid thiyl radicals is their addition to unsaturated carbon-carbon bonds, known as the acyl thiol-ene reaction. This reaction typically proceeds with anti-Markovnikov selectivity, as the addition of the radical to the alkene forms the more stable carbon-centered radical intermediate. However, a competing side reaction can be the dethiocarboxylation of the thioacid radical, leading to the elimination of carbonyl sulfide (COS) and the formation of a carbon-centered radical.
Furthermore, in the presence of molecular oxygen, a thioacid-olefin co-oxidation can occur. This process involves the formation of a thioacid radical and a hydroperoxyl radical (HOO•). The thioacid radical adds to the alkene, and the resulting carbon-centered radical subsequently couples with the hydroperoxyl radical to form an organic peroxide intermediate.
Photoredox Catalysis in Thioacetate Radical Chemistry
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for initiating radical reactions involving thioacetate. This methodology offers a milder alternative to traditional methods that often require harsh reagents or high-energy UV radiation. The core principle of photoredox catalysis in this context is the generation of the thioacid thiyl radical through a single electron transfer (SET) process.
A common approach involves the use of a photocatalyst, such as a ruthenium polypyridyl complex (e.g., Ru(bpy)₃Cl₂) or semiconductor nanoparticles like cadmium sulfide (CdS). The general mechanism proceeds as follows:
Photoexcitation: The photocatalyst absorbs visible light, promoting it to an excited state with enhanced oxidizing and reducing capabilities.
Reductive Quenching: The excited photocatalyst is reductively quenched by the thioacetate anion (or the corresponding thiol). This involves the transfer of an electron from the sulfur species to the excited photocatalyst, regenerating the ground-state catalyst and forming a thioacid thiyl radical.
Radical Reactivity: The newly formed thioacid thiyl radical then engages in subsequent chemical transformations, such as dimerization to a diacyl disulfide followed by reaction with a nucleophile (e.g., an amine to form an amide).
For instance, the coupling of thioacids and amines to form amides has been successfully achieved using CdS nanoparticles as the photocatalyst in water under irradiation from a household fluorescent light bulb. Mechanistic studies suggest that the thioacetates bind to the surface of the CdS nanoparticles, and upon visible light irradiation, a single electron transfer occurs to generate the thioacid thiyl radicals. These radicals then couple to form diacyl disulfides, which are subsequently aminolyzed to the corresponding amides.
The versatility of photoredox catalysis in this area is further highlighted by its application in C(sp³)–H functionalization. In some systems, a photocatalyst can initiate a radical relay mechanism. This involves an initial SET to form the thioacid radical, which then interfaces with a hydrogen atom transfer (HAT) cycle involving molecular oxygen to generate a C(sp³)-centered radical. The thioacid radical and the C(sp³)-centered radical then undergo homolytic cross-coupling to furnish a thioester product.
Comparative Reactivity Analyses with Other Sulfur-Containing Nucleophiles
The thioacetate anion is an effective nucleophile, a property that underpins many of its applications in organic synthesis, particularly in Sₙ2 reactions for the introduction of a protected thiol group. A comparative analysis with other common sulfur-containing nucleophiles, such as thiols, thiolates, and sulfides, reveals the factors governing their relative reactivities.
Nucleophilicity and Basicity:
Generally, in protic solvents, nucleophilicity increases down a group in the periodic table. Therefore, sulfur, being larger and more polarizable than oxygen, is a better nucleophile. Thiolate anions (RS⁻) are excellent nucleophiles, often superior to their corresponding alkoxide counterparts. The thioacetate anion (CH₃COS⁻) is also a potent nucleophile.
While closely related, nucleophilicity and basicity are distinct properties. Basicity is a thermodynamic concept related to the pKa of the conjugate acid, while nucleophilicity is a kinetic phenomenon. Thioacetic acid is a significantly stronger acid than typical thiols and acetic acid, as indicated by their respective pKa values.
| Compound | pKa |
| Thioacetic Acid | ~3.4 |
| Acetic Acid | ~4.76 |
| Ethanethiol | ~10.6 |
The lower pKa of thioacetic acid means that the thioacetate anion is a weaker base than alkanethiolates. However, its nucleophilicity remains high due to the polarizability of the sulfur atom and the delocalization of the negative charge across the sulfur and oxygen atoms through resonance.
Reactivity in Sₙ2 Reactions:
Thiolate anions are well-established as excellent nucleophiles for Sₙ2 reactions with alkyl halides and tosylates. The thioacetate anion behaves similarly, readily displacing leaving groups to form thioesters. This reaction is a cornerstone for the synthesis of thiols, as the resulting thioester can be easily hydrolyzed to the free thiol.
Comparison with Other Sulfur Nucleophiles:
Thiols (RSH): Neutral thiols are moderately nucleophilic. Their reactivity is significantly enhanced upon deprotonation to the corresponding thiolate.
Thiolates (RS⁻): As anionic species, thiolates are much stronger nucleophiles than their parent thiols. The nucleophilicity is influenced by the nature of the R group and steric factors.
Sulfides (RSR'): Sulfides are neutral sulfur nucleophiles. Their reactivity is generally lower than that of thiolates but can be sufficient to react with strong electrophiles, such as alkyl halides, to form sulfonium salts.
Thioacetate (CH₃COS⁻): The thioacetate anion's nucleophilicity is comparable to that of other thiolates, making it a highly effective reagent for introducing the acetylthio group. The presence of the acetyl group provides a convenient protecting group for the thiol functionality.
Advanced Applications of Sodium Thioacetate in Contemporary Synthetic Transformations
Contributions to Polymer Science and Materials Chemistry
Synthesis of Thiol-End-Functionalized Polymers (e.g., Poly(2-oxazoline)s)
Thiol-functionalized polymers are highly sought after in various advanced applications, including surface modification, bioconjugation, drug delivery, and the creation of advanced materials due to the unique reactivity of the thiol group. This functionality allows for facile covalent attachment to surfaces, cross-linking, and participation in "click" chemistry reactions. Poly(2-oxazoline)s (POx) represent a versatile class of synthetic polymers that have garnered significant attention for their biocompatibility, tunable hydrophilicity, and potential as alternatives to polyethylene (B3416737) glycol (PEG) rsc.orgsigmaaldrich.comresearchgate.netresearchgate.netmdpi.com. The precise incorporation of a thiol group at a specific chain end, particularly the α-terminus, is crucial for controlling polymer architecture and enabling subsequent functionalization.
While sodium thioacetate (B1230152) itself is a well-known reagent for introducing protected thiol functionalities in small molecule synthesis, its direct use for post-polymerization functionalization of pre-formed poly(2-oxazoline)s is less common in the literature. Instead, the thioacetate moiety is strategically incorporated into the polymerization initiators. These specialized initiators are then employed in the living cationic ring-opening polymerization (CROP) of 2-oxazoline monomers, thereby directly yielding poly(2-oxazoline)s with a protected thiol group at the α-chain end researchgate.netkit.edu.
Mechanism of Thiol-End Functionalization:
The synthesis of thiol-end-functionalized poly(2-oxazoline)s typically involves a two-step process:
Synthesis of Thioacetate-Initiated Polymers: The process begins with the synthesis of functional initiators that carry a thioacetate group. For instance, tosylate or nosylate (B8438820) initiators bearing a thioacetate moiety can be prepared from commercial reagents researchgate.netkit.edu. These initiators are then used to initiate the CROP of 2-oxazoline monomers, such as 2-ethyl-2-oxazoline (B78409) (EtOx) or 2-methyl-2-oxazoline (B73545) (MeOx) rsc.orgresearchgate.netkit.edu. The polymerization proceeds in a controlled, living manner, ensuring a narrow molecular weight distribution (low dispersity) and the precise placement of the thioacetate group at the α-terminus of the growing polymer chain researchgate.netkit.edu.
Deprotection to Yield Thiol-Terminated Polymers: Following polymerization, the terminal thioacetate group serves as a protected thiol. This protection is removed via a deprotection step to reveal the free thiol (-SH) functionality. A common and effective method for cleaving the thioacetate group is treatment with a base, such as triazabicyclodecene (TBD), which rapidly converts the thioacetate-terminated polymer into its α-mercapto (thiol-terminated) counterpart researchgate.netkit.edu.
The resulting α-thiol-functionalized poly(2-oxazoline)s are well-defined macromolecules that can be readily utilized for further chemical transformations. For example, they have been demonstrated to be amenable to covalent surface patterning onto acrylated substrates, as confirmed by techniques such as X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary-ion mass spectrometry (ToF-SIMS) researchgate.netkit.edu.
Research Findings and Characterization:
Studies employing thioacetate-based initiators for the CROP of 2-oxazolines have demonstrated excellent control over the polymerization process. For instance, the polymerization of 2-ethyl-2-oxazoline initiated by nosylate derivatives bearing a thioacetate group has yielded polymers with dispersity values lower than 1.1, indicating a highly controlled and living polymerization researchgate.netkit.edu. The molecular weight and chain length can be modulated by adjusting the monomer-to-initiator ratio researchgate.netkit.edu. Characterization of these polymers typically involves Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and end-group functionality, Size Exclusion Chromatography (SEC) to determine molecular weight and dispersity, and Mass Spectrometry (e.g., MALDI-ToF) for precise molecular weight determination researchgate.netkit.eduresearchgate.netrsc.org.
Summary of Synthesis Parameters:
The following table summarizes typical parameters and outcomes from studies utilizing thioacetate-based initiators for the synthesis of thiol-end-functionalized poly(2-oxazoline)s.
| Parameter | Value/Description |
| Monomer | 2-Ethyl-2-oxazoline (EtOx) |
| Initiator Type | Thioacetate-functionalized tosylate (ThioAcTos) or nosylate (ThioAcNos) |
| Polymerization Method | Cationic Ring-Opening Polymerization (CROP) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 140 °C |
| Monomer Concentration | 4.0 M |
| Monomer-to-Initiator Ratio | e.g., 60 |
| Resulting Polymer (Protected) | α-Thioacetate-terminated Poly(2-ethyl-2-oxazoline) (ThioAc-PEtOx) |
| Dispersity (Đ) | < 1.1 |
| Deprotection Agent | Triazabicyclodecene (TBD) |
| Final Product | α-Mercapto-Poly(2-ethyl-2-oxazoline) (HS-PEtOx) |
| Characterization Techniques | NMR Spectroscopy, SEC, XPS, ToF-SIMS |
Computational and Theoretical Investigations of Sodium Thioacetate Reactivity
Density Functional Theory (DFT) Elucidations of Reaction Pathways and Transition States
DFT calculations are crucial for mapping out the energetic landscape of chemical reactions involving sodium thioacetate (B1230152). By computing the energies of reactants, intermediates, products, and transition states, DFT can identify the most probable reaction pathways. Studies on copper-catalyzed C–S cross-coupling reactions, for instance, have utilized DFT to compare various proposed mechanisms. These investigations have consistently shown that an oxidative addition–reductive elimination (OA-RE) mechanism, proceeding through a transient Cu(III) intermediate, is energetically more favorable than alternatives such as single electron transfer (SET), halogen atom transfer (HAT), or σ-bond metathesis. conicet.gov.aracs.orgresearchgate.netresearchgate.net The precise identification of transition states allows researchers to understand the activation energy barriers that govern the rate of these transformations. For example, in the context of Ullmann-type C–S coupling, DFT has been employed to determine that the rate-determining step is often the oxidative addition of the aryl halide to the metal center, with computed energy barriers increasing in the order O < S < NH for different heteroatoms. researchgate.net
Mechanistic Probing via Computational Modeling (e.g., Oxidative Addition-Reductive Elimination)
Computational modeling extends beyond simply identifying pathways to detailing the step-by-step molecular events. For reactions involving sodium thioacetate, particularly in metal-catalyzed processes, computational studies aim to elucidate the role of the metal catalyst and ligands. The OA-RE mechanism, frequently implicated in C–S cross-coupling reactions catalyzed by copper, involves the initial oxidative addition of an aryl halide to a low-valent metal center, followed by ligand exchange or insertion, and finally reductive elimination to form the C–S bond and regenerate the catalyst. conicet.gov.aracs.orgresearchgate.netresearchgate.net DFT calculations can model these individual steps, providing detailed geometries of intermediates and transition states, as well as the associated energy changes. ibs.re.kr For instance, in copper-catalyzed Ullmann-type reactions with potassium thioacetate, computational studies have suggested that the catalytically active species is a [Cu(phen)(SAc)] complex, where 'phen' represents 1,10-phenanthroline. conicet.gov.aracs.org These models help explain experimental observations, such as the absence of radical species, which supports a non-radical OA-RE pathway. conicet.gov.arresearchgate.net
Theoretical Characterization of Non-Covalent Interactions within Thioacetate Systems
Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a significant role in molecular recognition, crystal packing, and influencing the reactivity of molecules. Theoretical methods, including DFT and analyses like the Quantum Theory of Atoms in Molecules (AIM) and Hirshfeld surface analysis, are employed to characterize these interactions. mdpi.comscispace.comresearchgate.netmarquette.edu While specific studies focusing on non-covalent interactions within this compound itself are not extensively detailed in the provided search results, the general principles are applicable. For example, in related sulfur-containing compounds, theoretical investigations have characterized σ-hole bonding and other electrostatic and dispersion interactions that modulate electronic structure and reactivity. marquette.edu In broader chemical contexts, non-covalent interactions are understood to influence reaction pathways and transition states, and their theoretical characterization is vital for a complete mechanistic understanding. mdpi.comscispace.compw.edu.pl For instance, hydrogen bonds can stabilize transition states, thereby affecting reaction rates. rsc.org
Future Research Trajectories and Emerging Opportunities
Development of Novel Catalytic Systems for Thioacetate-Mediated Transformations
A significant area of ongoing research is the development of advanced catalytic systems to facilitate reactions involving thioacetates. While the formation of thioacetate (B1230152) esters from alkyl halides and sodium thioacetate is a well-established nucleophilic substitution reaction, the subsequent deprotection to yield thiols often requires stoichiometric reagents and can be harsh. researchgate.net The development of catalytic methods for this transformation is a key objective.
Recent advancements include the use of catalytic amounts of tetrabutylammonium (B224687) cyanide (TBACN) for the deprotection of aliphatic thioacetates, offering mild reaction conditions and high yields. researchgate.net Another promising approach involves the palladium-catalyzed methanolysis of thioacetates using a borohydride exchange resin, which proceeds under neutral conditions. ias.ac.in
Future research will likely focus on:
Homogeneous and Heterogeneous Catalysis: Exploring a wider range of transition metal catalysts (e.g., rhodium, indium) and organocatalysts to achieve greater efficiency, selectivity, and functional group tolerance in both the formation and cleavage of thioacetates. researchgate.netresearchgate.net
Photocatalysis: Investigating light-mediated methods for thioacetate transformations, which could offer milder reaction conditions and unique reactivity patterns. organic-chemistry.org
Biocatalysis: Utilizing enzymes to catalyze thioacetate reactions, which could provide exceptional selectivity and align with green chemistry principles. researchgate.net
Advancement of Green Chemistry Principles in Thioacetate Synthesis and Applications
The principles of green chemistry are increasingly influencing the design of synthetic routes involving this compound. sigmaaldrich.comacs.org The goal is to develop more environmentally benign processes by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. sigmaaldrich.comacs.org
Key areas of advancement include:
Use of Greener Solvents: The successful use of water as a solvent for nucleophilic substitution reactions with the thioacetate anion is a significant step forward. rsc.org Research is also exploring the use of recyclable solvents like polyethylene (B3416737) glycol (PEG400) which can also act as a catalyst. researchgate.net
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. acs.org Catalytic approaches inherently improve atom economy compared to stoichiometric methods.
Polymer-Supported Reagents: The use of polymer-supported this compound allows for easier separation and purification of products, as the reagent can be removed by simple filtration. researchgate.net This minimizes the use of solvents for extraction and chromatography. The spent polymeric reagent can often be regenerated and reused, further reducing waste. researchgate.net
Interdisciplinary Expansion of Thioacetate Chemistry (e.g., Prebiotic Chemistry, Chalcogen Science, Industrial Chemical Synthesis)
The fundamental reactivity of the thioacetate group provides opportunities for its application in a variety of scientific disciplines beyond traditional organic synthesis.
Prebiotic Chemistry: Thioesters, including thioacetates, have been proposed as key molecules in the origin of life. nih.gov They are considered activated forms of acetate, analogous to acetyl-CoA, and could have played a role in early metabolic pathways and the formation of biomolecules. nih.gov Research suggests that thioacetic acid can facilitate oxidative acylation, a potential route for peptide bond formation under prebiotic conditions. nasa.gov
Chalcogen Science: As a sulfur-containing compound, this compound is part of the broader field of chalcogen science, which studies the chemistry of Group 16 elements. wikipedia.org Understanding the comparative reactivity of thioacetates with their selenium and tellurium analogues (selenoacetates and telluroacetates) could lead to new synthetic methodologies and materials with unique properties.
Industrial Chemical Synthesis: this compound is a valuable reagent for the industrial-scale synthesis of sulfur-containing compounds. Its use in the production of pharmaceuticals, agrochemicals, and materials is well-established. ias.ac.in Future industrial applications may focus on developing more sustainable and cost-effective processes utilizing thioacetate chemistry, potentially in food-grade organic solvents for the preparation of natural thioacetates and their derivatives. google.com Sodium thiosulfate is also being explored as a sulfur source for the one-pot synthesis of thioesters. researchgate.net
Exploration of High-Throughput Methodologies and Automated Synthetic Platforms
To accelerate the discovery of new reactions and optimize existing processes, high-throughput experimentation (HTE) and automated synthesis are becoming increasingly important tools in chemistry. domainex.co.uk These approaches can be applied to thioacetate chemistry to rapidly screen a wide range of catalysts, solvents, and reaction conditions.
High-Throughput Screening: HTE platforms can be used to quickly identify optimal conditions for thioacetate-mediated transformations, significantly reducing the time and resources required for process development. domainex.co.uk
Automated Synthesis: Automated platforms, such as the SynFini™ system, can integrate artificial intelligence for reaction design with robotic execution of multi-step syntheses. youtube.com Such systems could be employed to explore complex reaction sequences involving thioacetates, leading to the discovery of novel molecules and synthetic pathways. youtube.com The development of flow chemistry methods for thioester synthesis also allows for rapid and scalable production. organic-chemistry.org
The integration of these advanced technologies will undoubtedly accelerate the pace of innovation in thioacetate chemistry, unlocking new applications and solidifying its importance as a versatile tool in modern science.
Q & A
Advanced Question
- Spectroscopy:
- Elemental Analysis: Validates purity (>97%) and stoichiometry .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., C₂H₃KOS at 114.21 g/mol) .
How can this compound enhance polymer and nanomaterial synthesis?
Advanced Question
- Block Copolymerization: Initiates ring-opening polymerization of propylene sulfide in PEG-PPS-PEG triblock copolymers for ROS-responsive drug delivery systems .
- Nanoprobe Functionalization: Synthesizes thiolated mannose derivatives via displacement reactions (e.g., with 3-bromopropan-1-ol) for magnetic-optical bacterial targeting .
How should researchers address contradictory data in thioacetate-mediated reactions?
Advanced Question
Conflicting results often arise from reaction conditions or impurities:
- Variable Yields: Optimize stoichiometry (e.g., 1.2–1.5 eq. thioacetate) and solvent polarity (DMF > THF for polar intermediates) .
- Byproduct Formation: Use degassed solvents and inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates .
- Purity Checks: Pre-purify this compound via recrystallization (ethanol/water) to remove residual acetic acid .
What role does this compound play in redox-active drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
